(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
The compound "(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" features a spirocyclic system (6,8-dioxa-2-azaspiro[3.5]nonane) fused with a 4-methyl-1,2,3-thiadiazole moiety. Structural determination of such compounds often relies on crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-8-9(19-14-13-8)10(16)15-4-12(5-15)6-17-11(2,3)18-7-12/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOXNLAAZPPZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC3(C2)COC(OC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its therapeutic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure integrated with both nitrogen and oxygen atoms, contributing to its unique chemical reactivity and potential biological interactions. Its molecular formula is , and it has a molecular weight of approximately 318.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O3S |
| Molecular Weight | 318.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396785-26-4 |
Therapeutic Potential
Research indicates that compounds with similar structural features may exhibit various pharmacological properties. Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer activities. The mechanism of action is believed to involve interactions with specific enzymes or receptors that modulate biochemical pathways relevant to disease processes .
The proposed mechanism of action involves binding to molecular targets such as enzymes or receptors, which leads to altered biological pathways. This interaction can trigger downstream effects like signal transduction and gene expression modulation . The specific targets and pathways remain to be fully elucidated through further research.
Research Findings
Recent investigations into related compounds have provided insights into potential applications:
Table: Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) | Anti-inflammatory | Inhibition of NF-kB signaling |
| 7-Methylpyridin-2(1H)-one | Anticancer | Induction of apoptosis via mitochondrial pathways |
| (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) | Antioxidant | Scavenging free radicals |
Safety and Handling
Due to the lack of comprehensive studies on the safety profile of this compound, it is crucial to handle it with caution in laboratory settings. Proper safety protocols should be followed until more data is available regarding its toxicity and hazards .
Comparison with Similar Compounds
Structural Features
The target compound shares functional group similarities with other methanone derivatives:
- Spirocyclic Systems: describes spiro compounds like 4-phenyl-9-(5-phenyl-[1,3,4-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-diones, which exhibit antimicrobial activity. The spiro framework in these analogs enhances ring strain and solubility, a trait likely shared with the target compound .
- Heterocyclic Moieties: The 4-methyl-1,2,3-thiadiazole group distinguishes the target compound from analogs in , such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanones, where thiophene or pyrazole rings dominate. Thiadiazoles generally exhibit higher electronegativity, influencing reactivity and binding affinity .
Comparative Data Table
Notes on Methodology and Limitations
- Structural Analysis : SHELX programs (e.g., SHELXL) are critical for refining crystallographic data of such complex spiro systems, though the evidence lacks specific data for the target compound .
- Data Gaps : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence; inferences rely on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
